molecular formula C23H29N3O2S B12406735 Lsd1-IN-13

Lsd1-IN-13

Cat. No.: B12406735
M. Wt: 411.6 g/mol
InChI Key: DICMSESOTHCHTP-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-13 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. This demethylation process is essential for the modulation of chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have gained significant attention in scientific research due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of Lsd1-IN-13 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the final product. Industrial production methods may involve scaling up the laboratory procedures and employing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Lsd1-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Lsd1-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Lsd1-IN-13 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which leads to changes in chromatin structure and gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, resulting in the repression of gene transcription. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9). The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Lsd1-IN-13 is unique among LSD1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C23H29N3O2S/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17/h1-7,14,17,21-22,24-25H,8-13,15-16H2/t21-,22+/m0/s1

InChI Key

DICMSESOTHCHTP-FCHUYYIVSA-N

Isomeric SMILES

C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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